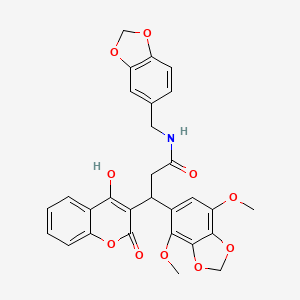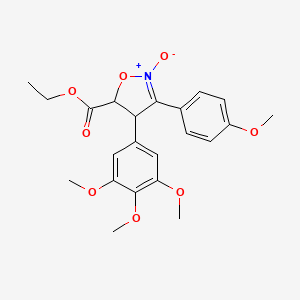
1-(3-Fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group, a methyl group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the reaction of 3-fluoroaniline with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure with a chlorine atom instead of a fluorine atom.
1-(3-Bromophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure with a bromine atom instead of a fluorine atom.
1-(3-Iodophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
1-(3-Fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C12H14FN3OS |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C12H14FN3OS/c1-8-7-15-12(18-8)16(11(17)14-2)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
HGWBNEQKPQSBCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(S1)N(C2=CC(=CC=C2)F)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(E)-2-(morpholin-4-yl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11045215.png)
![2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045216.png)
![N-(1-{[3-(2-ethylpiperidin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11045220.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11045228.png)
![1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11045244.png)





![4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045290.png)
![5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B11045293.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11045298.png)